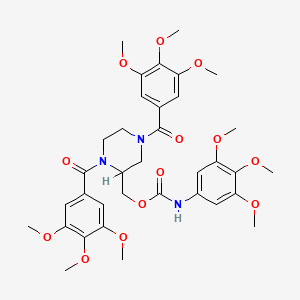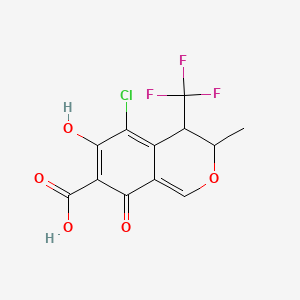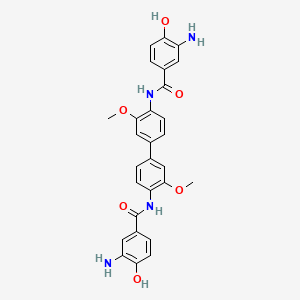
N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) is a complex organic compound that features a biphenyl core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through nitration followed by reduction and subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: May have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide): can be compared to other biphenyl derivatives with similar functional groups.
N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide): may also be compared to other compounds with amino and hydroxy groups attached to aromatic rings.
Uniqueness
The uniqueness of N,N’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(3-amino-4-hydroxybenzamide) lies in its specific combination of functional groups and the biphenyl core, which may confer unique chemical and biological properties.
特性
CAS番号 |
85650-63-1 |
|---|---|
分子式 |
C28H26N4O6 |
分子量 |
514.5 g/mol |
IUPAC名 |
3-amino-N-[4-[4-[(3-amino-4-hydroxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C28H26N4O6/c1-37-25-13-15(3-7-21(25)31-27(35)17-5-9-23(33)19(29)11-17)16-4-8-22(26(14-16)38-2)32-28(36)18-6-10-24(34)20(30)12-18/h3-14,33-34H,29-30H2,1-2H3,(H,31,35)(H,32,36) |
InChIキー |
HBQWUISNSCLFOY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)N)OC)NC(=O)C4=CC(=C(C=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


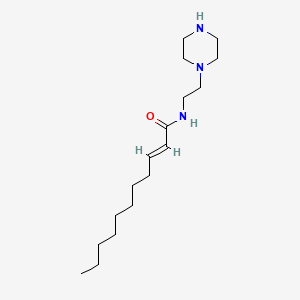





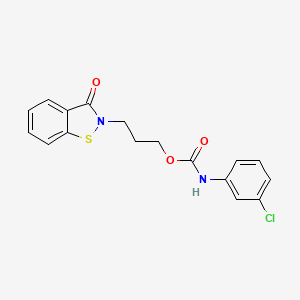
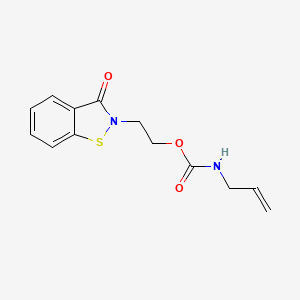
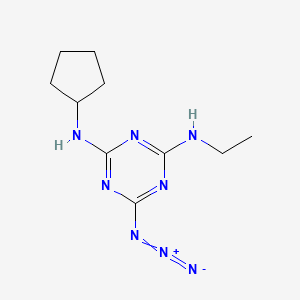
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
